Imidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
Imidazo[1,2-a]pyridine-2-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Imidazo[1,2-a]pyridine-2-carboxylic Acid
Abstract
Imidazo[1,2-a]pyridine-2-carboxylic acid is a pivotal heterocyclic compound, serving as a cornerstone scaffold in modern medicinal chemistry and materials science. This guide provides an in-depth exploration of its core chemical properties, designed for researchers, scientists, and professionals in drug development. We delve into its synthesis, physicochemical characteristics, spectroscopic signature, and chemical reactivity, with a focus on the underlying principles that govern its behavior. This document is structured to provide not only technical data but also field-proven insights into the practical application of this versatile molecule.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a "privileged scaffold" in drug discovery, a designation earned due to its recurrence in a multitude of bioactive compounds.[1] This nitrogen-rich bicyclic heterocycle is a key structural motif in marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis), highlighting its therapeutic versatility.[2] The scaffold's rigid, planar structure and its capacity for diverse substituent patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with biological targets.
The introduction of a carboxylic acid group at the C2 position transforms the parent heterocycle into Imidazo[1,2-a]pyridine-2-carboxylic acid ( 1 ), a key intermediate for creating extensive libraries of derivatives.[3] This functional group serves as a versatile chemical handle for amide bond formation, esterification, and other transformations, making it an invaluable building block for probing structure-activity relationships (SAR) in drug discovery programs.[4] Its applications are widespread, contributing to the development of novel agents with anti-inflammatory, anti-cancer, antiviral, and antibacterial properties.[3]
Synthesis and Purification
The most direct and reliable method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acid is the condensation reaction between a 2-aminopyridine and bromopyruvic acid.[5][6] This reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular condensation and dehydration to form the fused imidazole ring.
Causality in Synthetic Protocol Design
The choice of reactants and conditions is critical for maximizing yield and purity.
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Reactants : 2-Aminopyridine serves as the nucleophilic backbone, providing the pyridine ring. Bromopyruvic acid is an ideal electrophile as it contains both the α-haloketone moiety required for the initial alkylation and the carboxylic acid function desired in the final product.
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Solvent : Alcohols like methanol or ethanol are commonly used. They are polar enough to dissolve the starting materials and facilitate the ionic intermediates.
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Temperature : The reaction often requires heating to overcome the activation energy for the intramolecular cyclization and dehydration steps. However, excessively high temperatures can lead to competing decarboxylation of the final product, reducing the overall yield.[6] A continuous flow synthesis approach has been developed to mitigate this by allowing for precise temperature control and short reaction times.[5][6]
Workflow for Synthesis of Imidazo[1,2-a]pyridine-2-carboxylic acid
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Synthesis
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Reaction Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminopyridine (1.0 eq). Dissolve it in a suitable volume of anhydrous methanol (e.g., 0.5 M concentration).
-
Reagent Addition : In a separate flask, dissolve bromopyruvic acid (1.05 eq) in a minimal amount of methanol. Add this solution dropwise to the stirring solution of 2-aminopyridine at room temperature.
-
Cyclization : Heat the reaction mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Workup : Upon completion, cool the mixture to room temperature. The product often precipitates as a solid. If precipitation is incomplete, the volume of the solvent can be reduced under vacuum.
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Purification : Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold methanol or diethyl ether to remove residual impurities. Dry the purified solid under vacuum to yield imidazo[1,2-a]pyridine-2-carboxylic acid.
Physicochemical Properties
The physicochemical properties of imidazo[1,2-a]pyridine-2-carboxylic acid are dictated by its rigid heterocyclic core and the presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) functional group.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₈H₆N₂O₂ | [7][8] |
| Molecular Weight | 162.15 g/mol | [7][8] |
| Appearance | Off-white to tan solid | [9] |
| Melting Point | 275-295 °C | [9] |
| pKa | Not experimentally reported. Expected to have both an acidic pKa (approx. 3-4 for the carboxylic acid) and a basic pKa (approx. 4-5 for the pyridine nitrogen). The electron-withdrawing nature of the fused imidazole ring likely lowers the basicity compared to pyridine itself. | Inferred from structure |
| Solubility | Generally insoluble in non-polar organic solvents (e.g., hexanes, toluene). Sparingly soluble in polar aprotic solvents like DMSO and DMF. Soluble in aqueous base (e.g., NaOH, NaHCO₃) due to deprotonation of the carboxylic acid. | Inferred from structure |
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the compound. The key features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum provides a detailed map of the molecule's carbon-hydrogen framework. Based on data from the unsubstituted imidazo[1,2-a]pyridine and its derivatives, the following assignments can be predicted for the parent acid in a solvent like DMSO-d₆.[6][10][11]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~8.4-8.6 | s | - | Imidazole Proton |
| H-5 | ~8.3-8.5 | d | ~6.8 | Pyridine Proton |
| H-8 | ~7.6-7.8 | d | ~9.0 | Pyridine Proton |
| H-7 | ~7.3-7.5 | ddd | ~9.0, 6.8, 1.2 | Pyridine Proton |
| H-6 | ~6.9-7.1 | td | ~6.8, 1.2 | Pyridine Proton |
| COOH | >12.0 | br s | - | Carboxylic Acid |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| C=O | ~162-165 | Carboxylic Acid Carbonyl |
| C-8a | ~144-146 | Bridgehead Carbon |
| C-2 | ~138-140 | Imidazole Carbon |
| C-5 | ~127-129 | Pyridine Carbon |
| C-7 | ~125-127 | Pyridine Carbon |
| C-6 | ~113-115 | Pyridine Carbon |
| C-8 | ~112-114 | Pyridine Carbon |
| C-3 | ~110-112 | Imidazole Carbon |
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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O-H Stretch : A very broad absorption band is expected from approximately 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
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C=O Stretch : A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponding to the carboxylic acid carbonyl group.
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C=N and C=C Stretches : Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic rings.
Chemical Reactivity and Derivatization
The reactivity of imidazo[1,2-a]pyridine-2-carboxylic acid is dominated by the carboxylic acid group, which is the primary site for derivatization.
Amide Coupling: A Gateway to Bioactive Molecules
The conversion of the carboxylic acid to an amide is arguably the most important reaction for this scaffold in medicinal chemistry. Amide coupling reagents are used to activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine.
Causality in Amide Coupling Protocol Design
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Coupling Reagents : Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are used to form a highly reactive activated ester intermediate.[1]
-
Additives : HOBt (1-Hydroxybenzotriazole) is often added with EDC. It traps the activated intermediate to form an HOBt-ester, which is less prone to side reactions and racemization (if chiral centers are present) and reacts cleanly with the amine.
-
Base : A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is required to neutralize the ammonium salts formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity.
-
Solvent : Aprotic polar solvents like DMF or DCM are ideal as they dissolve the reactants and do not interfere with the coupling reagents.
Reaction Pathways for Derivatization
Caption: Key derivatization reactions of the carboxylic acid group.
Detailed Experimental Protocol: Amide Coupling
This protocol describes the synthesis of an N-benzyl amide derivative as a representative example.
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Reaction Setup : Dissolve imidazo[1,2-a]pyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Activation : Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Amine Addition : Add DIPEA (2.0 eq) followed by benzylamine (1.1 eq).
-
Reaction : Stir the reaction mixture at room temperature. Monitor for completion using TLC or LC-MS (typically 2-12 hours).
-
Workup : Once complete, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-benzyl-imidazo[1,2-a]pyridine-2-carboxamide.
Conclusion
Imidazo[1,2-a]pyridine-2-carboxylic acid is a compound of significant strategic value. Its straightforward synthesis and the versatile reactivity of its carboxylic acid group make it an essential building block for constructing complex molecular architectures. The physicochemical properties, characterized by high thermal stability and amphoteric nature, are important considerations for its handling and application in various solvent systems. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring and quality control. This guide has provided a comprehensive overview of these core chemical properties, offering both the foundational knowledge and the practical protocols necessary for its effective utilization in research and development.
References
-
Boyd, S., & Witulski, B. (2011). Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles. Organic Letters, 13(15), 4064–4067. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. [Link]
-
Pop, A., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35215–35234. [Link]
-
Medyouni, R., et al. (2024). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]
-
Han, T., et al. (2011). Synthesis and characterisation of novel N substituted 2-methylimidazo[1,2a]pyridine-3-carboxamides. Journal of Chemical Research, 35(4), 243-245. [Link]
-
PubChem. (n.d.). Imidazo(1,2-a)pyridine. Retrieved from [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid | C8H6N2O2 | CID 2062168. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(3), 133-143. [Link]
-
Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Fully Automated Continuous Flow Synthesis of Highly Functionalized Imidazo[1,2-a] Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. chemmethod.com [chemmethod.com]
- 10. Buy Imidazo[1,2-a]pyridine-2-carboxylic acid | 64951-08-2 [smolecule.com]
- 11. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
